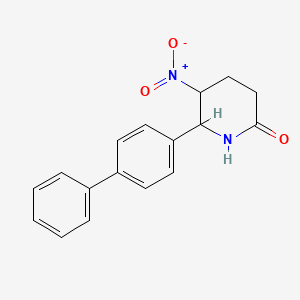
6-(4-biphenylyl)-5-nitro-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-biphenylyl)-5-nitro-2-piperidinone, also known as BPN or NSC 41542, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPN is a yellow crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 6-(4-biphenylyl)-5-nitro-2-piperidinone is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also interfere with the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In addition, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(4-biphenylyl)-5-nitro-2-piperidinone is its broad spectrum of activity against various cancer cells, viruses, and bacteria. Another advantage is its low toxicity to normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its instability in the presence of light and air, which can affect its potency.
Direcciones Futuras
There are several future directions for the research on 6-(4-biphenylyl)-5-nitro-2-piperidinone. One direction is to improve its solubility and stability for in vivo applications. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of this compound in vivo.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, viral, and bacterial diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further investigated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-(4-biphenylyl)-5-nitro-2-piperidinone involves the reaction of 4-biphenylamine with 5-nitro-2-piperidinone in the presence of a catalyst. The reaction proceeds through nucleophilic substitution of the amino group of 4-biphenylamine with the carbonyl group of 5-nitro-2-piperidinone. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
6-(4-biphenylyl)-5-nitro-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
5-nitro-6-(4-phenylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-10-15(19(21)22)17(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJMNOSUPWWKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)
![1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5409731.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)


![3-(ethylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409748.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5409782.png)
![(3R*,4R*)-1-(2,5-dimethyl-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5409789.png)
![(3-endo)-8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5409796.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5409800.png)
![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)